molecular formula C13H21NO B1329862 4-Heptyloxyaniline CAS No. 39905-44-7

4-Heptyloxyaniline

Cat. No.: B1329862
CAS No.: 39905-44-7
M. Wt: 207.31 g/mol
InChI Key: LTGYTOOKQWFTQG-UHFFFAOYSA-N
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Preparation Methods

4-Heptyloxyaniline can be synthesized through the condensation reaction of aniline and heptanol. The specific steps are as follows :

  • Add aniline and heptanol to a reaction vessel in an appropriate molar ratio.
  • Introduce cuprous chloride as a catalyst and heat the reaction mixture while stirring.
  • After several hours of reaction, cool the mixture and isolate this compound by crystallization.

This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and purity of the final product.

Chemical Reactions Analysis

4-Heptyloxyaniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often quinones or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents include halogens or sulfonyl chlorides.

Scientific Research Applications

4-Heptyloxyaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Heptyloxyaniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophilic centers. This property makes it useful in substitution reactions. Additionally, its heptyloxy group provides hydrophobic interactions, which can influence its solubility and reactivity in different environments.

Comparison with Similar Compounds

4-Heptyloxyaniline can be compared with other similar compounds, such as:

    p-Methoxyaniline: Similar in structure but with a methoxy group instead of a heptyloxy group. It is more soluble in water and has different reactivity due to the shorter alkyl chain.

    p-Ethoxyaniline: Contains an ethoxy group, making it less hydrophobic than this compound. It is used in similar applications but has different physical properties.

    p-Butoxyaniline: With a butoxy group, this compound has intermediate properties between p-Methoxyaniline and this compound.

The uniqueness of this compound lies in its longer alkyl chain, which imparts distinct solubility and reactivity characteristics compared to its shorter-chain analogs .

Properties

IUPAC Name

4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYTOOKQWFTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192958
Record name p-Heptyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39905-44-7
Record name p-Heptyloxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Heptyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(HEPTYLOXY)ANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the odd-even effect observed in the transition temperatures of the studied p-Heptyloxyaniline derivatives?

A1: The odd-even effect, observed in both the 4-(alkoxy)-N-(4-(heptyloxybenzylidene)aniline (7BAn) and N-(4-alkoxybenzylidene)-4-(heptyloxy)aniline (nBA7) series [, ], highlights the influence of the alkoxy chain length on liquid crystal phase behavior. This effect arises from the alternating spatial arrangement of molecules within the mesophase due to the presence of an even or odd number of carbon atoms in the alkoxy chain.

Q2: How do the structural differences between the 7BAn and nBA7 series impact their liquid crystal behavior?

A2: Both series incorporate p-Heptyloxyaniline as a core structural element but differ in the attachment point of the variable alkoxy chain. In the 7BAn series, the variable chain is attached to the aniline ring, while in the nBA7 series, it is attached to the benzylidene ring [, ]. This seemingly minor alteration leads to significant differences in their mesophase behavior.

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